Home > Products > Screening Compounds P111124 > 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide -

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-4310484
CAS Number:
Molecular Formula: C21H16ClF3N2O3S
Molecular Weight: 468.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to 4-[amino]-N-[4-(trifluoromethyl)phenyl]benzamide based on the provided scientific literature. These relationships are established through shared structural motifs, chemical classes, or direct comparisons made within the research.

  • Compound Description: This series of compounds incorporates various un/substituted phenyl groups on the acetamide nitrogen. They were synthesized and evaluated for antimicrobial and antifungal activities, with some showing promising potential. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used to treat leukemia. The provided paper presents its crystal structure in freebase form. []
  • Compound Description: These valine-derived compounds were synthesized and investigated for antimicrobial activity and toxicity. The acid and its corresponding oxazolone displayed activity against Gram-positive bacteria. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl]methyl]benzamide (MK-0767)

  • Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Its metabolism has been extensively studied in various species. [, , , ]

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

  • Compound Description: This compound, identified through virtual screening, displayed antimicrobial activity against E. coli, including quinolone-resistant strains. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

  • Compound Description: (S)-17b is a potent histone deacetylase (HDAC) inhibitor, exhibiting antitumor activity in vitro and in vivo. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5n)

  • Compound Description: 5n is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), showing promising anti-inflammatory effects. []
  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, suggesting its potential in treating drug-resistant chronic myeloid leukemia. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor with a unique hinge-binding mode, exhibiting promising anticancer activity against CML and GISTs. []

Properties

Product Name

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C21H16ClF3N2O3S

Molecular Weight

468.9 g/mol

InChI

InChI=1S/C21H16ClF3N2O3S/c1-27(31(29,30)19-12-6-16(22)7-13-19)18-10-2-14(3-11-18)20(28)26-17-8-4-15(5-9-17)21(23,24)25/h2-13H,1H3,(H,26,28)

InChI Key

LLHISVBCPBRFHF-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.